molecular formula C11H13Cl2N3 B1662564 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride CAS No. 204274-74-8

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

Cat. No. B1662564
M. Wt: 258.14 g/mol
InChI Key: WRYJNVYEPVATQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride is a chemical compound that has been studied for its potential pharmacological properties . It is related to the imidazoline receptor system, which has been the subject of extensive research due to its potential therapeutic applications .


Synthesis Analysis

The synthesis of 2-imidazolines, a class of compounds to which 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride belongs, has been achieved from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite . This method allows for the preparation of various imidazoline derivatives in good yields .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride is C11H13Cl2N3 . The structure includes an imidazoline ring, which is a five-membered ring with two nitrogen atoms, and an isoindoline group, which is a bicyclic structure containing a benzene ring fused to a five-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride are not explicitly stated in the available literature. For accurate information, it would be necessary to refer to material safety data sheets or similar resources .

Safety And Hazards

The safety and hazards associated with 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride are not explicitly stated in the available literature. For accurate information, it would be necessary to refer to material safety data sheets or similar resources .

Future Directions

The imidazoline receptor system, with which 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride is associated, has been the subject of ongoing research due to its potential therapeutic applications. Newer imidazoline receptor agonists demonstrate promising therapeutic potential for conditions such as hypertension, metabolic syndrome, and chronic pain .

properties

IUPAC Name

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11;/h1-3H,4-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJNVYEPVATQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Bousquet, A Hudson, JA García-Sevilla, JX Li - Pharmacological reviews, 2020 - ASPET
Imidazoline receptors historically referred to a family of nonadrenergic binding sites that recognize compounds with an imidazoline moiety, although this has proven to be an …
Number of citations: 83 pharmrev.aspetjournals.org

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